2-Iodoimidazo[1,2-a]pyridine
Overview
Description
2-Iodoimidazo[1,2-a]pyridine is a type of heterocyclic compound . It is an important raw material and intermediate used in pharmaceuticals, agrochemicals, and dyestuff . Its molecular formula is C7H5IN2 .
Synthesis Analysis
The synthesis of 2-Iodoimidazo[1,2-a]pyridine involves two complementary routes . The first route involves the copper-catalyzed iodine-mediated cyclizations of 2-aminopyridine with arylacetylenes followed by palladium-catalyzed cross-coupling reactions with phosphines . The second route requires the preparation of 2,3-diiodoimidazo[1,2-a]pyridine or 2-iodo-3-bromoimidazo[1,2-a]pyridine from 2-aminopyridine followed by palladium-catalyzed Suzuki/phosphination or a phosphination/Suzuki cross-coupling reactions sequence .Molecular Structure Analysis
The molecular structure of 2-Iodoimidazo[1,2-a]pyridine has been characterized by single crystal X-ray diffraction analysis . The molecular weight is 244.033 Da .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Scientific Research Applications
Synthesis Methods
I2O5-Mediated Iodocyclization : A method for synthesizing 3-iodoimidazo[1,2-a]pyridines using I2O5-mediated iodocyclization of N-(1-arylallyl)pyridin-2-amines has been developed. This process involves oxidative cyclization, decarboxylation, and iodination, offering advantages such as a wide substrate scope and metal-free conditions (Zhou et al., 2019).
Chemoselective Iodination : Research has shown the synthesis of 3- and 8-Iodoimidazo[1,2-a]pyridines from imidazo[1,2-a]pyridine under various conditions, demonstrating the importance of molecular electrostatic potential calculations in understanding the chemoselectivity of substitution reactions (Zhao et al., 2018).
Iodine-Promoted Oxidative Reactions : An iodine-promoted sequential dual oxidative Csp3–H amination/Csp3–H iodination process has been developed for constructing 1-iodoimidazo[1,5-a]pyridines. This approach is significant for its moderate to good yields and the proposed mechanism involving iodination and Kornblum oxidation (Wu et al., 2016).
Reactivity and Applications
Suzuki Cross-Coupling Reactivity : The reactivity of various 2-substituted-3-iodoimidazo[1,2-a]pyridines in Suzuki cross-coupling reactions has been studied, revealing that the nature of the substituent greatly influences reactivity. This research highlights the potential for efficient syntheses of complex compounds (Enguehard et al., 2000).
Electrochemical Oxidative Iodination : An innovative electrochemical oxidative iodination method using NaI as an iodine source has been realized. This metal-free and oxidant-free approach is efficient for preparing 3-iodoimidazo[1,2-a]pyridines derivatives (Park et al., 2020).
Aqueous Media Synthesis : A sustainable approach to synthesizing 2-arylimidazo[1,2-a]pyridine derivatives in aqueous media using iodine as a catalyst has been introduced. This protocol emphasizes environmental sustainability and the potential for large-scale synthesis (Bhutia et al., 2020).
Structural Analysis : X-ray structural investigations of 2-phenylimidazo[1,2-a]pyridine and related salts have been performed, providing insights into the charge distribution and electronic structure of these compounds (Tafeenko et al., 1996).
Radiolabeling for Imaging : The development of radioiodinated 2-phenylimidazo[1,2-a]pyridine derivatives has been explored for non-invasive imaging of amyloid plaques, demonstrating potential applications in Alzheimer’s disease research (Yousefi et al., 2012).
Safety And Hazards
Future Directions
Imidazo[1,2-a]pyridines have been recognized for their wide use as the core structure in many different drugs . The development of synthetic strategies for the functionalization of imidazo[1,2-a]pyridine from readily available starting materials is important . Subtle changes in the structure of imidazo-pyridines and -pyrimidines dramatically alter both the intracellular targeting of these compounds and their effects in vivo .
properties
IUPAC Name |
2-iodoimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2/c8-6-5-10-4-2-1-3-7(10)9-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDSBDQCXPSOHTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodoimidazo[1,2-a]pyridine | |
CAS RN |
1373338-15-8 | |
Record name | 2-iodoimidazo[1,2-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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